Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-
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Overview
Description
Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- is an organic compound that features a benzaldehyde moiety attached to a complex heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where acrolein reacts with butadiene to form a partially hydrogenated derivative of benzaldehyde . This intermediate can then undergo further reactions to introduce the dithiino and pyrrol moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of resins, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzaldehyde: A partially hydrogenated derivative of benzaldehyde with similar chemical properties.
Benzaldehyde-2,3,4,5,6-d5: A deuterated form of benzaldehyde used in research for its unique isotopic properties.
Uniqueness
Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- is unique due to its complex heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
54627-05-3 |
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Molecular Formula |
C13H9NO3S2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(5,7-dioxo-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-6-yl)benzaldehyde |
InChI |
InChI=1S/C13H9NO3S2/c15-7-8-1-3-9(4-2-8)14-12(16)10-11(13(14)17)19-6-5-18-10/h1-4,7H,5-6H2 |
InChI Key |
CSZMVTYQXOHFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(S1)C(=O)N(C2=O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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